An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection. These properties govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile. This guide provides an in-depth technical examination of 4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS No. 885277-06-5), a molecule of interest for its potential as a versatile synthetic intermediate in pharmaceutical development.
Our approach moves beyond a simple recitation of data. We will delve into the causality behind the experimental determination of key physicochemical parameters, presenting not just protocols but the strategic rationale that underpins them. This document is designed for researchers, scientists, and drug development professionals, offering both a comprehensive data summary and a practical guide to the robust, self-validating methodologies required for accurate characterization.
Core Physicochemical Profile
The interplay between a molecule's structure and its physical properties is a critical narrative in its journey from a laboratory curiosity to a potential therapeutic agent. Below, we dissect the key properties of 4-Methoxy-2-(pyridin-3-yl)butanoic acid.
Structure and Molecular Identifiers
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IUPAC Name: 4-Methoxy-2-(pyridin-3-yl)butanoic acid
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CAS Number: 885277-06-5
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Molecular Formula: C₁₀H₁₃NO₃
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Molecular Weight: 195.22 g/mol
The structure features a carboxylic acid group, a basic pyridine ring, and a methoxy ether. This combination of acidic, basic, and neutral functionalities predicts a complex physicochemical profile, particularly in relation to pH.
Data Summary Table
| Physicochemical Property | Value (Predicted/Experimental) | Significance in Drug Development |
| Molecular Weight | 195.22 g/mol | Conforms to Lipinski's Rule of Five (<500), favoring good absorption and diffusion. |
| pKa (Acidic) | ~4.5 (Predicted) | Influences charge state and solubility in the stomach (low pH) and intestines (higher pH). |
| pKa (Basic) | ~5.0 (Predicted) | The pyridine nitrogen's basicity affects ionization, solubility, and potential for salt formation. |
| logP | ~1.2 (Predicted) | Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive sequestration in fatty tissues. |
| logD at pH 7.4 | ~0.5 (Predicted) | Reflects effective lipophilicity at physiological pH, a critical predictor of in vivo absorption. |
| Aqueous Solubility | pH-dependent | Crucial for dissolution and bioavailability; low solubility can be a major hurdle in formulation and in vivo studies. |
| Melting Point | Not available | An indicator of crystal lattice energy and purity; can influence thermodynamic solubility. |
| H-Bond Donors | 1 (from COOH) | Within Lipinski's guidelines (<5), important for solubility and receptor binding. |
| H-Bond Acceptors | 4 (N in pyridine, 3 O atoms) | Within Lipinski's guidelines (<10), contributing to aqueous solubility. |
Note: Experimental data for this specific compound is not widely published. The values for pKa, logP, and logD are estimations based on its chemical structure and are provided for illustrative purposes. The following sections detail the robust experimental methods for their definitive determination.
Key Physicochemical Parameters: Theory and Experimental Determination
Acidity and Basicity (pKa)
Scientific Rationale: The pKa is the pH at which a functional group is 50% ionized. For 4-Methoxy-2-(pyridin-3-yl)butanoic acid, two key pKa values exist: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. These values are paramount as the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target. An ionized molecule is typically more water-soluble but less able to cross lipid membranes via passive diffusion.
Experimental Protocol: Potentiometric Titration
Potentiometric titration remains a gold-standard, high-precision method for pKa determination due to its simplicity and accuracy.
Methodology:
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Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.
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Acidic pKa Determination: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH after each incremental addition of the titrant.
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Basic pKa Determination: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.
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logP (Partition Coefficient): Measures the distribution of the neutral form of a compound between an immiscible organic solvent (typically n-octanol) and water. It is a fundamental indicator of a molecule's ability to cross cell membranes.
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logD (Distribution Coefficient): Measures the distribution of all forms of a compound (neutral and ionized) at a specific pH. For ionizable compounds like ours, logD at physiological pH (7.4) is a more biologically relevant predictor of in vivo behavior than logP.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of partitioning.
Methodology:
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Phase Preparation: Prepare a biphasic system by pre-saturating n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and vice-versa. This prevents volume changes during the experiment.
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Sample Addition: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated n-octanol and aqueous buffer. The starting concentration should be below the compound's solubility limit in either phase.
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Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.
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Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the n-octanol and aqueous layers.
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Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
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Calculation:
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logP/logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
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Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility
Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates. It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery.
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Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (e.g., DMSO), precipitates out of an aqueous buffer. It is a high-throughput method that mimics conditions in many in vitro biological assays and is useful for early-stage screening.
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Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a buffer. This is a more time-consuming but crucial measurement for lead optimization and pre-formulation studies, as it defines the maximum concentration achievable in a saturated solution.
Experimental Protocol: Shake-Flask Solubility Assay
Methodology (Thermodynamic):
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Preparation: Add an excess amount of the solid compound (ensuring undissolved solid remains) to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium.
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Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
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Quantification: Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.
Methodology (Kinetic):
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Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
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Precipitation: Add a small volume of the DMSO stock to the aqueous buffer and mix.
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Incubation: Incubate the solution for a shorter period (e.g., 2 hours) with agitation.
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Analysis: Measure the concentration of the dissolved compound in the supernatant after filtration or centrifugation, often using a high-throughput method like nephelometry (light scattering) or UV plate reading.
Caption: Workflows for thermodynamic and kinetic solubility assays.
Melting Point (Tm)
Scientific Rationale: The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A high melting point often correlates with strong intermolecular forces and low solubility, a concept described by the General Solubility Equation. Differential Scanning Calorimetry (DSC) is the modern, definitive technique for this measurement.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process is an endothermic event, appearing as a distinct peak on the DSC thermogram.
Methodology:
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Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the cell at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Acquisition: Record the differential heat flow as a function of temperature.
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Data Analysis: The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endothermic melting event on the thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for melting point determination using DSC.
Conclusion
The physicochemical profile of 4-Methoxy-2-(pyridin-3-yl)butanoic acid—characterized by its moderate molecular weight, balanced lipophilicity, and pH-dependent ionization—positions it as a compound with "drug-like" potential. Its dual pKa values suggest that its solubility and permeability will be highly sensitive to the pH environment of the gastrointestinal tract, a critical consideration for oral drug development. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data necessary to validate these predictions and confidently advance drug discovery programs. By integrating these fundamental characterization assays early and consistently, research teams can make more informed decisions, mitigate risks, and ultimately accelerate the path toward identifying viable clinical candidates.
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